3-Hydroxy Midostaurin, also known as (R)-3-Hydroxy Midostaurin, is a significant metabolite of Midostaurin, a small molecule inhibitor primarily targeting fms-like tyrosine kinase-3 (FLT3) and tyrosine kinase KIT. Midostaurin is derived from staurosporine, an indolocarbazole alkaloid isolated from the bacterium Streptomyces staurosporeus . The compound has gained attention due to its therapeutic applications in treating various hematological malignancies, particularly acute myeloid leukemia with FLT3 mutations and advanced systemic mastocytosis .
The synthesis of 3-Hydroxy Midostaurin involves several steps, primarily focusing on the conversion of staurosporine derivatives to Midostaurin, followed by metabolic transformation into 3-Hydroxy Midostaurin. The process typically includes:
The molecular structure of 3-Hydroxy Midostaurin can be represented by its chemical formula . The compound features an indolocarbazole core structure typical of its parent compound, with a hydroxyl group at the third position on the carbazole ring.
3-Hydroxy Midostaurin participates in various biochemical reactions primarily as a product of metabolic processes. Some notable reactions include:
The mechanism of action for 3-Hydroxy Midostaurin revolves around its ability to inhibit specific kinases involved in cell proliferation and survival pathways:
3-Hydroxy Midostaurin serves multiple roles in scientific research and clinical applications:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: